molecular formula C13H7BrClF3O4S2 B1383218 4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-32-6

4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Cat. No.: B1383218
CAS No.: 1431555-32-6
M. Wt: 463.7 g/mol
InChI Key: CUKXDMZMHYWBHH-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of 4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. This nomenclature reflects the compound's sophisticated structure, beginning with the thiophene core as the parent heterocycle, followed by systematic numbering and description of substituents according to their positions on the ring system. The compound belongs to the broader classification of substituted thiophene derivatives, specifically falling within the category of polyfunctional thiophenes that contain multiple electron-withdrawing groups.

The classification hierarchy places this compound within several important chemical categories. Primarily, it represents a member of the thiophene family, which constitutes a fundamental class of five-membered heterocyclic compounds containing sulfur. More specifically, it falls under the subcategory of highly substituted thiophenes, characterized by the presence of multiple functional groups that significantly alter the electronic properties of the parent heterocycle. The presence of the carboxylic acid methyl ester functionality further classifies it as a thiophene carboxylate derivative, while the chlorosulfonyl group places it within the specialized category of sulfonyl-containing heterocycles.

The compound's classification extends to its role as a halogenated aromatic compound due to the bromine substituent on the phenyl ring and the trifluoromethyl group. These halogen-containing functionalities contribute to its classification as a polyfluorinated organic compound, a category that has gained significant attention in medicinal chemistry due to the unique properties imparted by fluorine atoms. The combination of these diverse functional groups creates a compound that bridges multiple chemical classifications, making it a versatile intermediate for various synthetic applications.

Molecular Structure and Formula (C13H7BrClF3O4S2)

The molecular formula C13H7BrClF3O4S2 reveals the complex composition of this thiophene derivative, indicating the presence of thirteen carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms, four oxygen atoms, and two sulfur atoms. This molecular composition reflects a highly functionalized structure with a molecular weight of 463.68 grams per mole, positioning it among medium-sized organic molecules with significant structural complexity.

The molecular architecture centers around a thiophene ring system, which provides the foundational five-membered heterocyclic framework. The thiophene core exhibits aromatic character due to the delocalization of pi electrons, although theoretical calculations suggest that the degree of aromaticity is somewhat less than that observed in benzene. The sulfur atom within the thiophene ring contributes two electrons to the aromatic system while maintaining two lone pairs, which significantly influence the electronic properties and reactivity patterns of the molecule.

The substitution pattern reveals strategic placement of functional groups that maximize synthetic utility while maintaining molecular stability. The 2-bromophenyl substituent at the 4-position of the thiophene ring introduces significant steric bulk and electronic effects through the combination of the aromatic phenyl system and the electronegative bromine atom. The chlorosulfonyl group at the 3-position represents a highly reactive functional group that can participate in various nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate.

The trifluoromethyl group at the 5-position contributes substantially to the molecule's unique properties. Trifluoromethyl groups are known for their exceptional electronegativity and lipophilicity, often enhancing the metabolic stability and bioavailability of pharmaceutical compounds. The carboxylic acid methyl ester functionality at the 2-position provides additional sites for chemical modification and contributes to the overall polarity and solubility characteristics of the molecule.

Structural Component Position Functional Role
Thiophene Ring Core Aromatic framework
2-Bromophenyl 4-position Halogenated aromatic substituent
Chlorosulfonyl 3-position Reactive sulfonyl group
Trifluoromethyl 5-position Electron-withdrawing fluorinated group
Methyl Ester 2-position Carboxylate functionality

CAS Registry (1431555-32-6) and Chemical Database Indexing

The Chemical Abstracts Service registry number 1431555-32-6 serves as the unique identifier for this compound within the global chemical literature and commercial databases. This registration number provides unambiguous identification in scientific publications, patent literature, and commercial chemical catalogs, ensuring accurate communication about this specific molecular entity across various platforms and applications.

Chemical database indexing for this compound reveals its presence in specialized collections focused on heterocyclic chemistry and pharmaceutical intermediates. The compound appears in databases maintained by chemical suppliers who specialize in high-purity research chemicals, with reported purities of not less than 97 percent. This high purity specification indicates the compound's importance for research applications where precise molecular composition is critical for reproducible results.

Properties

IUPAC Name

methyl 4-(2-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-4-2-3-5-7(6)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXDMZMHYWBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester, with the molecular formula C13H7BrClF3O4S2, is a complex organic compound notable for its diverse biological activities. This compound is characterized by a thiophene ring and several functional groups that enhance its potential applications in pharmaceuticals and agrochemicals. The following sections will explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Bromination : Introduction of the bromophenyl group through electrophilic aromatic substitution.
  • Chlorosulfonation : The introduction of a chlorosulfonyl group enhances reactivity towards nucleophiles.
  • Trifluoromethylation : This step involves adding a trifluoromethyl group to increase lipophilicity and biological activity.
  • Esterification : The final step involves converting the carboxylic acid to a methyl ester.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antibacterial and antifungal properties. Compounds similar to this compound have shown:

  • Antibacterial Activity : Studies have demonstrated effectiveness against various bacterial strains, likely due to the presence of the chlorosulfonyl group which can interact with bacterial cell walls.
  • Antifungal Activity : The compound has also been tested against fungal pathogens, showing promising results in inhibiting growth.

The mechanism by which this compound exerts its biological effects often involves interaction with cellular targets such as enzymes or receptors. The presence of multiple electronegative atoms (Br, Cl, F) suggests potential for strong interactions with biological macromolecules.

Study 1: Antibacterial Efficacy

A study conducted on various thiophene derivatives, including our compound of interest, found that it exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that modifications in the structure significantly enhance antibacterial potency compared to unmodified thiophenes.

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and demonstrated an IC50 value of 25 µg/mL, indicating effective inhibition of fungal growth.

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesAntibacterial ActivityAntifungal Activity
This compound C13H7BrClF3O4S2Thiophene ring, multiple halogensMIC 32 µg/mLIC50 25 µg/mL
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester C13H7BrClF3O4SSimilar structure with different bromine positionMIC 64 µg/mLIC50 30 µg/mL
Thiophene-2-carboxylic acid methyl ester C6H4O2SLacks halogen substituentsMIC >128 µg/mLIC50 >50 µg/mL

Comparison with Similar Compounds

Substituent Position Variations

Key analogs differ in the position of the bromine atom on the phenyl ring or the absence of the phenyl group:

Compound Name Bromo Position Molecular Weight CAS Number Availability Key Differences
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 2 (ortho) 463.66 Not provided Available High steric hindrance; reactive chlorosulfonyl group.
4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester 4 (para) - 1089330-64-2 Discontinued Lower steric effects; para-substitution may enhance stability.
4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester N/A (no phenyl) 387.58 - Available Smaller size; reduced lipophilicity.
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester 3 (meta) - - Available Intermediate steric/electronic effects.

Structural and Functional Implications

  • Electronic Effects : Para-substituted analogs (e.g., 4-bromo-phenyl) exhibit stronger electron-withdrawing effects due to resonance, whereas meta- and ortho-substituted variants rely on inductive effects .
  • Molecular Weight and Solubility: The phenyl group increases molecular weight (~76 g/mol) compared to non-phenyl analogs, likely reducing solubility in polar solvents .

Research Findings and Data

  • Ester Reactivity : Methyl esters of oxo acids () show position-dependent reaction rates, suggesting substituent placement significantly impacts reactivity .

Q & A

Q. Methodological Answer :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify integration ratios for substituents (e.g., -CF₃ as a singlet at ~110 ppm in ¹³C NMR) .
    • 19F NMR : Confirm trifluoromethyl presence (δ ≈ -60 to -70 ppm).
  • HPLC-MS : Quantify purity and detect sulfonic acid byproducts from incomplete chlorosulfonylation .
  • X-ray crystallography : Resolve positional ambiguity of substituents (e.g., bromophenyl orientation) .

Advanced: How can conflicting data on the stability of the methyl ester group under acidic conditions be resolved?

Methodological Answer :
Contradictory reports may arise from varying solvent systems or trace impurities. To assess stability:

  • Controlled hydrolysis : Monitor ester degradation via HPLC under standardized acidic conditions (e.g., 0.1M HCl in THF/H₂O).
  • Impurity profiling : Use LC-MS to identify acidic byproducts (e.g., free carboxylic acid).
  • Stabilizers : Co-solvents like DMF or low-temperature storage (-20°C) can mitigate hydrolysis .

Basic: What are the key challenges in achieving regioselective bromination of the thiophene ring?

Methodological Answer :
Regioselectivity is influenced by directing groups and steric hindrance. For bromination:

  • Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 50°C to target the 5-position, guided by the electron-withdrawing -CF₃ group .
  • Blocking strategies : Pre-functionalize the 3-position with a temporary protecting group (e.g., trimethylsilyl) to prevent unwanted substitution.

Advanced: What computational methods are suitable for predicting the compound’s bioavailability or interaction with biological targets?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and permeability, critical for drug-likeness .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity datasets .

Basic: How can the chlorosulfonyl group be functionalized into sulfonamides or sulfonylureas for biological screening?

Q. Methodological Answer :

  • Aminolysis : React the chlorosulfonyl group with amines (e.g., primary amines in DCM) to form sulfonamides.
  • Optimization : Use Schotten-Baumann conditions (aqueous NaOH/organic solvent) to improve yields .
  • Purification : Remove unreacted amines via acid-base extraction (pH-dependent solubility).

Advanced: What strategies mitigate steric clashes during nucleophilic aromatic substitution at the bromophenyl site?

Q. Methodological Answer :

  • Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers.
  • Bulky ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (DMSO) improve solubility of sterically hindered intermediates .

Basic: What safety precautions are necessary when handling the chlorosulfonyl intermediate?

Q. Methodological Answer :

  • Ventilation : Use fume hoods due to SO₂/Cl₂ off-gassing.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
  • Quenching : Neutralize residual chlorosulfonic acid with cold NaHCO₃ solution before disposal .

Advanced: How does the trifluoromethyl group affect the compound’s metabolic stability in in vitro assays?

Q. Methodological Answer :

  • Cytochrome P450 inhibition assays : Compare metabolic rates with non-fluorinated analogs.
  • Isotope labeling : Use ¹⁸O or ¹⁹F NMR to track metabolic degradation pathways .
  • Liver microsome studies : Quantify half-life (t₁/₂) in human hepatocytes to assess susceptibility to oxidative defluorination.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 2
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

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